![molecular formula C23H29N3O3S B2762511 (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1050669-73-2](/img/structure/B2762511.png)
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a 1,4-diazepane ring structure . This structure is common in many pharmaceuticals and natural products due to its diverse biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related process involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method has been used to synthesize a variety of substituted 1,4-diazepanes with high enantiomeric excess .Aplicaciones Científicas De Investigación
- EN300-26587014 has been employed in one-pot syntheses of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reactions . In this process, it serves as a key reagent, facilitating the formation of triazoles from terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature. The use of silica-supported copper(I) oxide (SiO2–Cu2O) as a catalyst ensures easy recovery and reusability, making the process economical.
- EN300-26587014 is part of an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion. Researchers from the University of Chicago developed this strategy, utilizing an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . The ability to selectively remove nitrogen atoms opens up possibilities for targeted modifications in drug discovery and materials science.
- In the field of petroleum engineering, EN300-26587014 has shown promise in enhancing heavy oil recovery. Laboratory studies demonstrated that polymers containing this compound could increase heavy oil recovery by over 20% . Field cases in China, Turkey, and Oman further validated the success of polymer flooding in heavy oil reservoirs. Challenges remain in maintaining polymer viscosity during surface injection and under reservoir conditions.
- Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using EN300-26587014. The tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids under mild conditions yields isoindolinones with high enantioselectivity . This application highlights its potential in pharmaceutical and fine chemical synthesis.
- Researchers have incorporated EN300-26587014 into Mn(II)/Cu(II)-based coordination frameworks. Spectroelectrochemical studies provided insights into its redox behavior . These frameworks hold promise for applications in catalysis, sensing, and energy storage.
Chemical Synthesis and Catalysis
Organic Molecule Editing
Heavy Oil Recovery
Asymmetric Synthesis
Coordination Frameworks and Redox Chemistry
Direcciones Futuras
While specific future directions for this compound are not available, research into similar compounds, such as 1,4-diazepanes, continues to be a significant area of interest in the pharmaceutical industry . These compounds have shown promise in the treatment of various conditions, suggesting potential future applications for similar compounds .
Propiedades
IUPAC Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZMLONBGQAAMD-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.